molecular formula C13H16N2O B13058514 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile

Cat. No.: B13058514
M. Wt: 216.28 g/mol
InChI Key: LKMLZBCWWCZUHD-UHFFFAOYSA-N
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Description

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O It is a derivative of benzonitrile, featuring a morpholine ring substituted with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 5,5-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,5-Dimethylmorpholin-2-yl)benzaldehyde
  • 3-(5,5-Dimethylmorpholin-2-yl)benzoic acid
  • 3-(5,5-Dimethylmorpholin-2-yl)benzamide

Uniqueness

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile is unique due to its specific substitution pattern on the morpholine ring and the presence of the nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(5,5-dimethylmorpholin-2-yl)benzonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2)9-16-12(8-15-13)11-5-3-4-10(6-11)7-14/h3-6,12,15H,8-9H2,1-2H3

InChI Key

LKMLZBCWWCZUHD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC=CC(=C2)C#N)C

Origin of Product

United States

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